fasciospongine B
Description
Fasciospongine B is a sulfated sesterterpene alkaloid isolated from marine sponges of the genus Fasciospongia. Its chemical formula is C₃₀H₄₇N₃O₅S (molecular weight: 561.784 g/mol), and it features a sesterterpene backbone (C₂₅) conjugated with a diketopiperazine moiety and a sulfate group . Key spectroscopic characteristics include an optical rotation of [α]D = -52.4° (c = 0.25 in MeOH) and UV absorption maxima at 205 nm (logε 4.27) and 230 nm (shoulder) in methanol . Structurally, it is distinguished by a 5-deoxo, 2-oxo substitution pattern, which differentiates it from other derivatives in its class . Fasciospongine B has been studied for its cytotoxic properties, particularly against human cancer cell lines such as HePG-2 (hepatocellular carcinoma), MCF-7 (breast adenocarcinoma), and HCT-116 (colon carcinoma) .
Properties
Molecular Formula |
C30H47N3O5S |
|---|---|
Molecular Weight |
561.8 g/mol |
IUPAC Name |
[2-[2-[(1S,2S,4aR)-1,2,5,5-tetramethyl-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]ethyl]-5-[1-[2-(1H-imidazol-5-yl)ethyl]-5-oxo-2H-pyrrol-3-yl]pentyl] hydrogen sulfate |
InChI |
InChI=1S/C30H47N3O5S/c1-22-10-11-26-27(9-6-14-29(26,2)3)30(22,4)15-12-23(20-38-39(35,36)37)7-5-8-24-17-28(34)33(19-24)16-13-25-18-31-21-32-25/h9,17-18,21-23,26H,5-8,10-16,19-20H2,1-4H3,(H,31,32)(H,35,36,37)/t22-,23?,26-,30-/m0/s1 |
InChI Key |
AVZWBTNFMAUZIC-CYPSKNEPSA-N |
Isomeric SMILES |
C[C@H]1CC[C@H]2C(=CCCC2(C)C)[C@@]1(C)CCC(CCCC3=CC(=O)N(C3)CCC4=CN=CN4)COS(=O)(=O)O |
Canonical SMILES |
CC1CCC2C(=CCCC2(C)C)C1(C)CCC(CCCC3=CC(=O)N(C3)CCC4=CN=CN4)COS(=O)(=O)O |
Synonyms |
fasciospongine B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fasciospongine B belongs to a family of sulfated sesterterpenes predominantly isolated from marine sponges. Below is a comparative analysis with key analogs:
Table 1: Structural and Bioactive Comparison of Fasciospongine B and Related Compounds
Key Structural Differences:
Backbone Modifications :
- Fasciospongine B and C share a sesterterpene core but differ in oxidation states. Fasciospongine C has a 19-hydroxyl group , whereas fasciospongine B lacks this modification .
- Flabelliferin A and sollasin A belong to distinct sesterterpene subclasses (linear vs. macrocyclic), reducing their structural overlap with fasciospongine B .
Functional Groups :
- The diketopiperazine-sulfate motif in fasciospongine B is absent in flabelliferins and sollasins, which instead feature lactones or epoxides .
Bioactivity and Functional Comparison
Cytotoxic Activity:
- Fasciospongine B exhibits stronger cytotoxicity against hepatocellular carcinoma (HePG-2) than 19-oxofasciospongine A, suggesting that 5-deoxo, 2-oxo substitution enhances bioactivity .
- In contrast, sollasin A shows superior antitumor activity (P388 leukemia: IC₅₀ 0.1 µg/mL), likely due to its macrocyclic lactone enhancing membrane permeability .
Antifungal Activity:
- Fasciospongine C demonstrates moderate antifungal effects, whereas fasciospongine B lacks significant activity in this domain. This highlights the role of the 19-hydroxyl group in targeting fungal pathogens .
Mechanism of Action:
Q & A
Q. How to manage large datasets from fasciospongine B omics studies?
- Tools : Store raw data in repositories (e.g., NCBI SRA, MetaboLights). Use R/Python scripts for preprocessing (e.g., background subtraction in proteomics). Document workflows via platforms like Galaxy or KNIME .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
